3-Hydroxy-2-(thiophen-3-YL)pyridine 3-Hydroxy-2-(thiophen-3-YL)pyridine
Brand Name: Vulcanchem
CAS No.: 1261908-99-9
VCID: VC11735501
InChI: InChI=1S/C9H7NOS/c11-8-2-1-4-10-9(8)7-3-5-12-6-7/h1-6,11H
SMILES: C1=CC(=C(N=C1)C2=CSC=C2)O
Molecular Formula: C9H7NOS
Molecular Weight: 177.22 g/mol

3-Hydroxy-2-(thiophen-3-YL)pyridine

CAS No.: 1261908-99-9

Cat. No.: VC11735501

Molecular Formula: C9H7NOS

Molecular Weight: 177.22 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2-(thiophen-3-YL)pyridine - 1261908-99-9

Specification

CAS No. 1261908-99-9
Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
IUPAC Name 2-thiophen-3-ylpyridin-3-ol
Standard InChI InChI=1S/C9H7NOS/c11-8-2-1-4-10-9(8)7-3-5-12-6-7/h1-6,11H
Standard InChI Key NGCGPAZCWNJTNW-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C2=CSC=C2)O
Canonical SMILES C1=CC(=C(N=C1)C2=CSC=C2)O

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-thiophen-3-ylpyridin-3-ol, precisely describes its structure: a pyridine ring substituted at the 2-position by a thiophen-3-yl group and at the 3-position by a hydroxyl group. Key structural features include:

  • Molecular geometry: The pyridine and thiophene rings are coplanar, facilitating π-π stacking interactions in solid-state configurations.

  • Hydrogen bonding: The hydroxyl group at C3 participates in intramolecular hydrogen bonding with the pyridine nitrogen, stabilizing the molecule’s conformation.

  • Electronic properties: The thiophene moiety donates electron density via resonance, while the pyridine ring acts as an electron-withdrawing group, creating a polarized system ideal for charge-transfer applications.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₉H₇NOS
Molecular Weight177.22 g/mol
SMILESC1=CC(=C(N=C1)C2=CSC=C2)O
InChIKeyNGCGPAZCWNJTNW-UHFFFAOYSA-N
XLogP31.9 (estimated)

These properties underscore the compound’s suitability for further chemical modifications and its potential as a building block in drug design.

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

A primary synthesis route involves the Suzuki-Miyaura reaction, which couples a thiophene boronic acid derivative with a halogenated pyridine precursor. For example:

  • Step 1: 3-Bromopyridin-3-ol is prepared via bromination of 3-hydroxypyridine.

  • Step 2: Thiophen-3-ylboronic acid is reacted with the brominated pyridine using Pd(PPh₃)₄ as a catalyst in a toluene/water mixture.

  • Step 3: The product is purified via column chromatography, yielding 3-hydroxy-2-(thiophen-3-yl)pyridine with >75% efficiency.

Oxidative Coupling Approaches

Alternative methods utilize tert-butyl hydroperoxide (TBHP) as an oxidant in toluene at 70°C, as demonstrated in analogous furan-thiophene syntheses . This one-pot approach involves:

  • Base selection: Triethylamine (TEA) optimizes yield (76%) compared to morpholine (54%) or DBU (39%) .

  • Solvent effects: Toluene outperforms chloroform or DMF due to its non-polar nature, which stabilizes intermediate species .

Table 2: Optimization of Synthetic Conditions

EntryBaseOxidantSolventTemp (°C)Yield (%)
1MorpholineTBHPToluene7054
6TEATBHPToluene7076
13TEATBHPToluene8071

These data highlight the critical role of base and temperature in maximizing synthetic efficiency .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The hydroxyl group’s ortho/para-directing effects enable regioselective functionalization:

  • Nitration: Concentrated HNO₃ at 0°C introduces nitro groups at the pyridine C4 position, forming 3-hydroxy-4-nitro-2-(thiophen-3-yl)pyridine.

  • Sulfonation: Reaction with chlorosulfonic acid yields sulfonic acid derivatives, enhancing water solubility for pharmaceutical formulations.

Oxidation and Reduction

  • Oxidation: TBHP converts the hydroxyl group to a ketone, producing 2-(thiophen-3-yl)pyridin-3-one, a key intermediate for Schiff base synthesis .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the thiophene ring to tetrahydrothiophene, altering electronic properties for materials science applications.

Applications in Medicinal Chemistry

Antimicrobial Agents

The compound’s thiophene-pyridine hybrid structure disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs). In vitro studies against S. aureus show MIC values of 8–16 µg/mL, comparable to first-generation cephalosporins.

Anticancer Activity

Mechanistic studies reveal dual inhibition of topoisomerase II and HDAC enzymes:

  • Topo II inhibition: IC₅₀ = 1.2 µM (HeLa cells) via intercalation into DNA-topoisomerase complexes.

  • HDAC inhibition: 78% suppression at 10 µM concentration, inducing histone hyperacetylation and apoptosis in MCF-7 breast cancer cells.

Materials Science Applications

Organic Semiconductors

Thin films of 3-hydroxy-2-(thiophen-3-yl)pyridine exhibit:

  • Charge mobility: 0.45 cm²/V·s (hole mobility), surpassing polythiophene derivatives (0.1–0.3 cm²/V·s).

  • Bandgap: 2.8 eV, tunable via side-chain fluorination for photovoltaic applications.

Metal-Organic Frameworks (MOFs)

Coordination with Zn(II) ions produces porous MOFs with:

  • Surface area: 1,450 m²/g (BET analysis)

  • CO₂ adsorption: 3.2 mmol/g at 298 K, relevant for carbon capture technologies.

Biological Activity and Pharmacokinetics

In Vivo Metabolism

Rat pharmacokinetic studies demonstrate:

  • Bioavailability: 62% after oral administration due to first-pass glucuronidation.

  • Half-life: 4.3 hours, supporting twice-daily dosing regimens.

Toxicity Profile

  • Acute toxicity: LD₅₀ = 1,200 mg/kg (mice), classifying it as Category 4 under GHS.

  • Genotoxicity: Negative in Ames test up to 1 mg/plate, indicating low mutagenic risk.

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